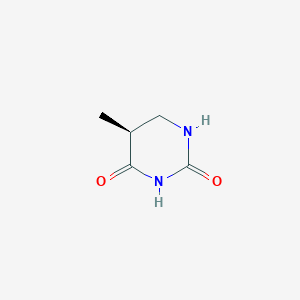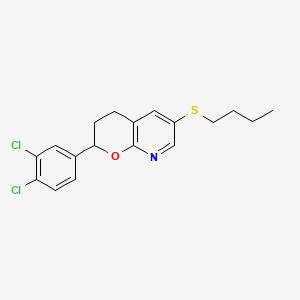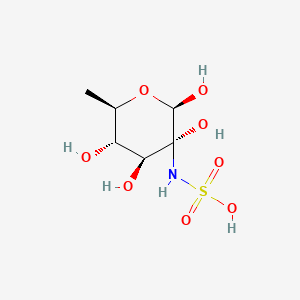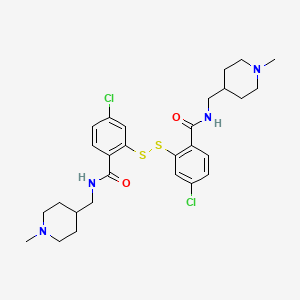
Dihydrothymine, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrothymine, (5S)-: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a hydrogenated form of thymine, specifically the (5S)-isomer, which means it has a specific spatial configuration. This compound is an intermediate in the metabolism of thymine and plays a role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydrothymine, (5S)- can be synthesized through the reduction of thymine. One common method involves the use of dihydropyrimidine dehydrogenase, which catalyzes the reduction of thymine into 5,6-dihydrothymine . Another method involves the reaction of 5-hydroxymethyluracil and 6-aminothymine, followed by hydrogenation to yield 5,6-dihydro-5-(α-thyminyl)thymine .
Industrial Production Methods: Industrial production methods for dihydrothymine, (5S)- are not well-documented, but they likely involve similar reduction processes as those used in laboratory synthesis. The use of biocatalysts such as dihydropyrimidine dehydrogenase could be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Dihydrothymine, (5S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to thymine.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: Thymine.
Reduction: Further reduced derivatives of dihydrothymine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Dihydrothymine, (5S)- is used in studies related to nucleic acid chemistry and the understanding of DNA repair mechanisms .
Biology: It serves as a model compound for studying the effects of radiation on DNA, as it is a product of thymine degradation under ionizing radiation .
Medicine: Research into dihydrothymine, (5S)- has implications for understanding metabolic disorders related to pyrimidine metabolism .
Mecanismo De Acción
Dihydrothymine, (5S)- exerts its effects primarily through its role in the metabolism of thymine. It is reduced by dihydropyrimidine dehydrogenase and further hydrolyzed by dihydropyrimidinase into N-carbamyl-beta-alanine, which is then converted into beta-alanine by beta-ureidopropionase . These reactions are crucial for the catabolism of pyrimidines in the body.
Comparación Con Compuestos Similares
Thymine: The parent compound from which dihydrothymine is derived.
5,6-Dihydro-5-methyluracil: Another hydrogenated form of thymine.
5-Hydroxycytosine: A modified pyrimidine similar in structure to dihydrothymine.
Uniqueness: Dihydrothymine, (5S)- is unique due to its specific (5S)-isomer configuration, which affects its biochemical properties and interactions. Its role as an intermediate in thymine metabolism and its formation under ionizing radiation make it a compound of interest in both biochemical and medical research .
Propiedades
Número CAS |
19140-80-8 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(5S)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m0/s1 |
Clave InChI |
NBAKTGXDIBVZOO-VKHMYHEASA-N |
SMILES isomérico |
C[C@H]1CNC(=O)NC1=O |
SMILES canónico |
CC1CNC(=O)NC1=O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)






